molecular formula C17H18ClNO4 B2450826 5-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzamide CAS No. 1396783-30-4

5-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzamide

Cat. No. B2450826
CAS RN: 1396783-30-4
M. Wt: 335.78
InChI Key: NSYRNYFYZQJJJB-UHFFFAOYSA-N
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Description

5-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzamide is a chemical compound that belongs to the category of benzamides. It is a white to off-white powder that is used in scientific research for various purposes.

Mechanism of Action

The exact mechanism of action of 5-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways. It may also affect the expression of certain genes and proteins.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzamide can have various biochemical and physiological effects depending on the specific system being studied. It has been shown to inhibit the growth and proliferation of certain cancer cells, and to affect the expression of genes and proteins involved in cell cycle regulation, apoptosis, and angiogenesis. It may also have effects on neurotransmitter systems and other signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzamide in lab experiments is that it is a well-characterized compound with known properties and activities. It can be used as a reference standard for analytical methods, and its effects on specific systems can be studied in detail. However, one limitation is that it may not be suitable for all types of experiments, and its effects may vary depending on the specific system being studied.

Future Directions

There are many potential future directions for research involving 5-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to determine its efficacy and safety in vivo, as well as its mechanism of action and potential side effects. Other potential future directions include studying its effects on other signaling pathways and systems, and developing new analogs and derivatives with improved properties and activities.

Synthesis Methods

The synthesis of 5-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

5-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzamide is used in scientific research for various purposes, including as a tool compound for studying the role of specific receptors and enzymes in biological systems. It has been shown to have activity against certain types of cancer cells and may have potential as a therapeutic agent. It has also been used in studies investigating the mechanisms of action of other compounds and as a reference standard for analytical methods.

properties

IUPAC Name

5-chloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4/c1-22-14-7-6-12(18)9-13(14)16(20)19-10-17(21,11-4-5-11)15-3-2-8-23-15/h2-3,6-9,11,21H,4-5,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYRNYFYZQJJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2CC2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzamide

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